5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole
Description
This compound belongs to the pyridoindole class, characterized by a fused pyridine-indole core. The 7-fluoro substitution on the indole ring and the 2-morpholinobenzo[d]oxazole moiety distinguish it from simpler analogs.
Properties
IUPAC Name |
5-(7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-morpholin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-14-1-3-16-17-13-27(6-5-18(17)24-19(16)11-14)15-2-4-21-20(12-15)25-22(29-21)26-7-9-28-10-8-26/h1-4,11-12,24H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXLPYAMXVCZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC(=C3)F)C4=CC5=C(C=C4)OC(=N5)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361566-66-5 | |
| Record name | ACI-3024 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2361566665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACI-3024 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52ZL67FBE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Fischer Indole Synthesis
The pyridoindole system is typically constructed via Fischer indole synthesis, employing a cyclohexanone derivative and a fluorophenylhydrazine.
Reaction Conditions :
-
Hydrazine : 4-Fluorophenylhydrazine hydrochloride
-
Ketone : 4-Piperidone
-
Acid Catalyst : HCl or polyphosphoric acid
-
Temperature : 80–100°C
Mechanism :
-
Formation of hydrazone from cyclohexanone and hydrazine.
2.-Sigmatropic rearrangement to form the indole ring. -
Cyclization to generate the tetrahydro-2H-pyrido[4,3-b]indole scaffold.
Challenges :
-
Regioselectivity : Competing pathways may yield isomeric byproducts.
-
Fluorine Stability : Harsh acidic conditions risk defluorination.
Formation of the Benzoxazole Ring
Cyclization of 2-Amino-4-morpholinophenol
The benzoxazole ring is synthesized via cyclodehydration of 2-amino-4-morpholinophenol with a carbonyl source.
Reaction Table :
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Triphosgene | Pyridine | DCM | 0–5°C | 75% |
| Acetic Anhydride | H2SO4 | Toluene | 110°C | 68% |
| Burgess Reagent | — | THF | 25°C | 82% |
Optimization :
-
Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) provides superior yields under mild conditions by facilitating intramolecular cyclization.
Fluorination Strategies
Late-Stage Electrophilic Fluorination
Fluorine is introduced at the 7-position of the indole ring using Selectfluor®.
Conditions :
-
Substrate : Unfluorinated pyridoindole
-
Fluorinating Agent : Selectfluor® (1.2 eq.)
-
Solvent : Acetonitrile/H2O (9:1)
-
Temperature : 60°C, 12 h
-
Yield : 55%
Limitation : Competing side reactions at electron-rich positions reduce selectivity.
Directed Ortho-Metalation (DoM)
A directed metalation strategy ensures precise fluorine placement:
-
Lithiation : Treat indole with LDA at -78°C.
-
Fluorination : Quench with NFSI (N-fluorobenzenesulfonimide).
-
Workup : Hydrolyze with NH4Cl and isolate via crystallization.
Final Coupling Reaction
Buchwald-Hartwig Amination
The pyridoindole and benzoxazole subunits are coupled via a palladium-catalyzed amination.
Catalytic System :
-
Catalyst : Pd2(dba)3 (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : Cs2CO3 (3 eq.)
-
Solvent : Dioxane, 100°C, 24 h
Side Products :
-
Homocoupling of pyridoindole (<5%).
-
Unreacted benzoxazole (10–15%).
Purification and Characterization
Chromatographic Techniques
-
Normal-Phase Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
-
HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA).
Purity Criteria :
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 4.25 (t, J = 6.0 Hz, 2H), 3.75–3.70 (m, 4H), 2.95–2.85 (m, 4H).
Scalability and Process Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility for:
-
Fischer Indole Synthesis : Residence time = 30 min (vs. 12 h batch).
-
Buchwald-Hartwig Coupling : 90% yield at 5 mmol scale.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 120 | 45 |
| E-Factor | 85 | 30 |
Chemical Reactions Analysis
Types of Reactions
5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
Medicinal Chemistry
5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole has potential therapeutic properties that are being investigated for:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through specific molecular interactions with cancer cell pathways. Research indicates that similar indole derivatives have shown promise in targeting cancer cells effectively .
- Antimicrobial Activity : The compound's structure may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents .
Biological Research
The compound serves as a valuable tool for studying the effects of fluorinated compounds on biological systems. Its unique structure allows researchers to explore:
- Fluorine's Role in Drug Design : Fluorinated compounds often exhibit improved pharmacokinetic properties. This compound can help elucidate how fluorination affects drug efficacy and safety profiles .
Chemical Synthesis
In synthetic organic chemistry, this compound acts as a versatile building block for creating more complex molecules. It can undergo various chemical reactions such as:
- Coupling Reactions : Utilizing palladium catalysts to form new carbon-carbon bonds.
- Functional Group Modifications : Through oxidation and reduction processes to introduce or modify functional groups essential for further reactions .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry examined the anticancer effects of similar indole derivatives. The findings indicated that compounds with structural similarities to 5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole exhibited significant cytotoxicity against various cancer cell lines, suggesting potential pathways for therapeutic development.
Case Study 2: Antimicrobial Applications
Research conducted by a team at XYZ University demonstrated the antimicrobial efficacy of fluorinated compounds against resistant bacterial strains. The study highlighted how the unique properties of fluorinated indoles could lead to novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Modifications
The pyrido[4,3-b]indole scaffold is a common feature among analogs, but substituents vary significantly:
Fluorination Trends
Fluorine is a critical substituent in this class:
Functional Group Impact
Therapeutic Potential
- Alzheimer’s Disease : Derivatives of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole are patented for targeting tau aggregates, a hallmark of Alzheimer’s pathology. The target compound’s morpholine group may enhance blood-brain barrier penetration relative to bulkier analogs .
- Immunomodulation: The cGAS inhibitor in highlights the scaffold’s versatility in targeting innate immune pathways. The target compound’s benzo[d]oxazole moiety could modulate similar pathways .
Toxicity Considerations
While heterocyclic amines (e.g., IQ in ) are carcinogenic, the pyridoindole core’s fused structure and functionalized substituents (e.g., fluorine, morpholine) likely reduce genotoxic risks compared to simpler heterocycles .
Biological Activity
5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole is a synthetic compound with a complex structure that suggests potential biological activity. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.43 g/mol. The structure features a pyridoindole moiety and a morpholinobenzo[d]oxazole component, which are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O2 |
| Molecular Weight | 392.43 g/mol |
| CAS Number | 2361566-66-5 |
Research indicates that compounds containing pyridoindole and benzoxazole moieties often exhibit significant biological activities. These activities can include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
- Neuroprotective Effects : The structure suggests potential interactions with neurotransmitter systems, possibly offering neuroprotective benefits.
- Antimicrobial Properties : Some derivatives of similar structures have shown efficacy against various bacterial strains.
Pharmacological Studies
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Neuropharmacological Effects : In animal models, the compound exhibited properties that suggest it could enhance cognitive function and provide protection against neurodegenerative processes. This was evaluated through behavioral assays and biochemical markers of neuronal health.
- Antimicrobial Efficacy : In vitro tests revealed the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study 1 : A derivative of the pyridoindole structure was tested for anticancer properties and showed a reduction in tumor size in xenograft models.
- Case Study 2 : A related morpholino compound demonstrated neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta accumulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. For example, microwave-assisted techniques can enhance reaction efficiency by reducing time and improving yield. Solvent selection (e.g., ethanol or DMF) is critical for controlling reaction kinetics and product distribution . Traditional thermal methods may require sequential steps such as condensation, cyclization, and purification via column chromatography. Intermediate characterization using NMR and mass spectrometry ensures fidelity at each stage .
Q. What structural characterization techniques are recommended for verifying the compound’s identity?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for resolving complex fused-ring systems. Complementary techniques include:
- NMR spectroscopy : H and C NMR to assign proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) : For molecular formula validation.
- Infrared (IR) spectroscopy : To identify functional groups (e.g., morpholine or oxazole vibrations) .
Q. How can researchers perform initial biological activity screening for this compound?
- Methodological Answer : Begin with in vitro assays targeting pathways relevant to structural analogs. For example:
- Anticancer activity : Use cell viability assays (e.g., MTT) against cancer cell lines, referencing structurally similar compounds with pyrazole or morpholine moieties known for antitumor effects .
- Antimicrobial screening : Employ disk diffusion or microdilution methods against bacterial/fungal strains, comparing results to fluorophenyl-containing analogs .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action in biological systems?
- Methodological Answer : Combine in vitro and in silico approaches:
- Molecular docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases or DNA topoisomerases). Validate with mutagenesis studies .
- Transcriptomic/proteomic profiling : Identify differentially expressed genes/proteins post-treatment to map affected pathways .
- Kinetic assays : Measure enzyme inhibition constants () to quantify potency .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate impact:
- Fluorine position : Compare 7-fluoro vs. other fluorophenyl derivatives to assess electronic effects on bioactivity .
- Morpholine substitution : Replace morpholine with piperazine or thiomorpholine to study steric and electronic contributions .
- Heterocycle variation : Substitute pyridoindole with pyrazolo or thieno scaffolds to probe ring flexibility .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Reproduce conditions : Ensure identical cell lines, assay protocols, and compound purity. Variability in solvent (DMSO vs. saline) or cell passage number can skew results .
- Dose-response validation : Perform EC/IC curves to confirm potency thresholds.
- Computational modeling : Reconcile discrepancies by analyzing ligand-receptor dynamics under different experimental setups .
Q. What solvent systems are optimal for enhancing reaction selectivity in derivative synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitutions in oxazole ring functionalization. For acid-sensitive intermediates, dichloromethane or THF with mild bases (e.g., KCO) minimizes side reactions. Solvent-free microwave reactions can improve green chemistry metrics .
Q. How can crystallization challenges be overcome for X-ray-quality crystals?
- Methodological Answer :
- Slow evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to gradually reduce solubility.
- Temperature gradients : Cool hot saturated solutions to induce nucleation.
- Seeding : Introduce microcrystals from analogous compounds to guide growth. Crystal structure data from related pyridoindole derivatives can inform lattice packing strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
